"Methyl 4-hydroxypiperidine-1-carboxylate chemical properties"
"Methyl 4-hydroxypiperidine-1-carboxylate chemical properties"
A Precision Scaffold for Medicinal Chemistry and Rational Drug Design[1]
Executive Summary
Methyl 4-hydroxypiperidine-1-carboxylate (CAS: 75250-52-1) represents a critical, bifunctional heterocyclic building block in modern organic synthesis.[1] Distinguished by its orthogonally reactive centers—a secondary hydroxyl group at the C4 position and a chemically stable methyl carbamate at the N1 position—this compound serves as a versatile scaffold for fragment-based drug discovery (FBDD). Unlike its bulkier tert-butyl (Boc) or ethyl analogues, the methyl carbamate moiety offers a distinct hydrodynamic radius and lipophilicity profile (
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule exists primarily in a chair conformation where the C4-hydroxyl group can adopt either an equatorial or axial orientation, though the equatorial conformer is thermodynamically favored due to 1,3-diaxial interaction minimization.[1]
| Attribute | Specification |
| IUPAC Name | Methyl 4-hydroxypiperidine-1-carboxylate |
| Common Synonyms | N-Methoxycarbonyl-4-piperidinol; Methyl 4-hydroxy-1-piperidinecarboxylate |
| CAS Number | 75250-52-1 |
| Molecular Formula | |
| Molecular Weight | 159.18 g/mol |
| SMILES | COC(=O)N1CCC(O)CC1 |
| InChI Key | AACMIVJLZDJLSX-UHFFFAOYSA-N |
1.1 Functional Group Orthogonality
The compound features two distinct reactive handles:[1]
-
N-Methoxycarbonyl (Carbamate): Acts as a robust protecting group for the amine, stable to mild acids and bases, but cleavable under harsh hydrolytic conditions or via specific nucleophilic attacks. It also serves as a hydrogen bond acceptor.
-
C4-Hydroxyl (Secondary Alcohol): A nucleophilic center amenable to oxidation, esterification, or conversion into a leaving group (mesylate/tosylate) for
displacement.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process chemistry and formulation.
| Property | Value | Context/Notes |
| Physical State | Viscous Liquid or Low-melting Solid | Tends to supercool; crystallizes upon standing.[1] |
| Boiling Point | 120–125 °C | @ 1.5 mmHg (Predicted/Analogous) |
| Density | High density due to carbamate dipole. | |
| LogP | ~0.0 to 0.4 | Amphiphilic nature; good membrane permeability. |
| pKa (OH) | ~14.8 | Typical secondary alcohol acidity. |
| Solubility | High | Soluble in MeOH, DCM, DMSO, EtOAc. |
Synthetic Routes & Manufacturing
The industrial synthesis of Methyl 4-hydroxypiperidine-1-carboxylate is a streamlined process designed to minimize side reactions such as O-acylation.[1]
3.1 Core Synthesis Protocol
Reaction Logic: The synthesis utilizes a Schotten-Baumann type acylation. The nucleophilicity of the secondary amine (4-hydroxypiperidine) is significantly higher than that of the hydroxyl group, allowing for selective N-acylation without protecting the alcohol.[1]
Reagents:
-
Acylating Agent: Methyl chloroformate (or Dimethyl carbonate for green chemistry routes)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Dichloromethane (DCM) or Water/THF biphasic system
Step-by-Step Methodology:
-
Preparation: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM at 0°C. Add
(1.2 eq) to scavenge HCl. -
Addition: Dropwise addition of Methyl chloroformate (1.05 eq) over 30 minutes. Critical: Maintain temperature <5°C to prevent O-acylation.
-
Quench & Workup: Stir for 2 hours at RT. Quench with dilute HCl (pH ~4) to remove unreacted amine. Extract organic layer.[10]
-
Purification: Wash with brine, dry over
, and concentrate in vacuo. Distillation under reduced pressure yields the pure carbamate.
3.2 Synthetic Pathway Visualization
Caption: Selective N-acylation pathway minimizing competitive O-acylation through kinetic control.
Chemical Reactivity & Derivatization[1]
The utility of this scaffold lies in its ability to undergo divergent transformations.[9]
4.1 Oxidation (Ketone Synthesis)
The C4-hydroxyl can be oxidized to the ketone (Methyl 4-oxopiperidine-1-carboxylate), a precursor for reductive amination.[1]
-
Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane.
-
Utility: Access to 4-aminopiperidines (common pharmacophores in GPCR ligands).
4.2 Nucleophilic Substitution (SN2)
Converting the hydroxyl to a mesylate (OMs) or tosylate (OTs) creates a leaving group.
-
Reaction: Product + MsCl /
Mesylate. -
Displacement: React with azides (
), thiols, or amines to invert stereochemistry and introduce new functionality.
4.3 Carbamate Hydrolysis
-
Conditions: Reflux in 6M HCl or treatment with
. -
Result: Deprotection to regenerate the secondary amine (4-hydroxypiperidine), useful if the methyl carbamate was used solely as a protecting group during other transformations.
4.4 Reactivity Flowchart
Caption: Divergent synthesis pathways from the core scaffold.[1]
Applications in Medicinal Chemistry
5.1 Pharmacophore Integration
The piperidine ring is ubiquitous in FDA-approved drugs. The methyl carbamate motif specifically offers:
-
Metabolic Stability: Unlike simple esters, carbamates are resistant to plasma esterases.
-
H-Bonding: The carbonyl oxygen acts as a vector-specific H-bond acceptor.[1]
-
Rigidity: The
character of the carbamate nitrogen restricts conformational freedom, reducing the entropic penalty of binding.
5.2 Case Study Relevance
While often an intermediate, this specific scaffold is structurally homologous to the core of Loratadine (Claritin) and Paroxetine (Paxil), where the piperidine nitrogen is derivatized. In "scaffold hopping" exercises, replacing a benzyl or Boc group with a Methyl carbamate is a standard strategy to lower lipophilicity (LogD) and improve metabolic clearance rates.
Handling, Safety, & Analytics[1][13]
6.1 Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood.[12] Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.
6.2 Analytical Characterization (Expected Data)
-
1H NMR (400 MHz, CDCl3):
-
MS (ESI):
160.1 .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96394, Ethyl 4-hydroxypiperidine-1-carboxylate (Analogous Structure & Properties).[1] Retrieved from [Link]
-
PrepChem. Synthesis of Piperidine Carboxylates: General Methodologies for N-Acylation. Retrieved from [Link]
Sources
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- 3. Ethyl 4-hydroxypiperidine-1-carboxylate (65214-82-6) at Nordmann - nordmann.global [nordmann.global]
- 4. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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